molecular formula C18H16N2O5 B5772846 ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate

ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate

Cat. No. B5772846
M. Wt: 340.3 g/mol
InChI Key: KTBJVHFERMIUFX-ZHACJKMWSA-N
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Description

Ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzoates, which are widely used in the pharmaceutical and chemical industries.

Scientific Research Applications

Ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has shown promising antitumor, anti-inflammatory, and analgesic activities. In materials science, ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In biochemistry, this compound has been used as a probe for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate is not fully understood. However, it is believed that this compound exerts its biological activities by binding to specific receptors or enzymes in the body. For example, it has been reported that ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate has analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous systems.

Future Directions

There are several future directions for research on ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its applications in materials science, such as the development of organic semiconductors and optoelectronic devices. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis and properties for specific applications.

Synthesis Methods

The synthesis of ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate involves the reaction of ethyl 3-aminobenzoate with 2-nitrocinnamaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, which leads to the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

properties

IUPAC Name

ethyl 3-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-25-18(22)14-7-5-8-15(12-14)19-17(21)11-10-13-6-3-4-9-16(13)20(23)24/h3-12H,2H2,1H3,(H,19,21)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBJVHFERMIUFX-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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